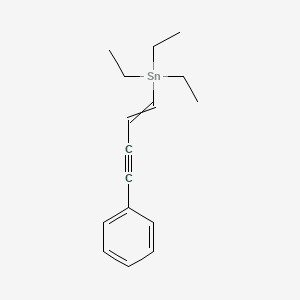
Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane is a chemical compound that belongs to the organotin family It is characterized by the presence of a tin atom bonded to a triethyl group and a 4-phenylbut-1-en-3-yn-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane typically involves the reaction of triethylstannyl lithium with 4-phenylbut-1-en-3-yn-1-yl bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反应分析
Types of Reactions
Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The triethylstannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of tin oxides and phenylbutenyl derivatives.
Reduction: Formation of simpler organotin compounds.
Substitution: Formation of halogenated derivatives of the original compound.
科学研究应用
Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and as a precursor for other organotin compounds.
作用机制
The mechanism of action of Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity. The specific pathways involved depend on the nature of the target and the context of the interaction.
相似化合物的比较
Similar Compounds
- Triethyl(4-phenylbut-1-en-3-yn-2-yl)stannane
- 1-phenyl-3-buten-1-ol
- 4-phenyl-1-buten-4-ol
Uniqueness
Triethyl(4-phenylbut-1-en-3-yn-1-yl)stannane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
650605-85-9 |
|---|---|
分子式 |
C16H22Sn |
分子量 |
333.1 g/mol |
IUPAC 名称 |
triethyl(4-phenylbut-1-en-3-ynyl)stannane |
InChI |
InChI=1S/C10H7.3C2H5.Sn/c1-2-3-7-10-8-5-4-6-9-10;3*1-2;/h1-2,4-6,8-9H;3*1H2,2H3; |
InChI 键 |
CFEGQGOCHVAURW-UHFFFAOYSA-N |
规范 SMILES |
CC[Sn](CC)(CC)C=CC#CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


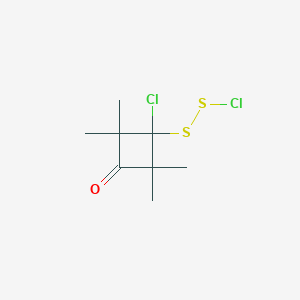
![Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B15167329.png)
![1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B15167333.png)

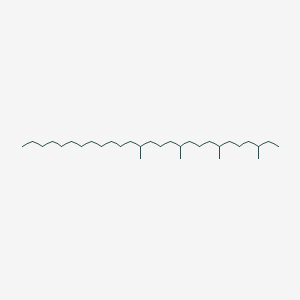
![3-{[(Pyrazin-2-yl)oxy]methyl}phenol](/img/structure/B15167369.png)
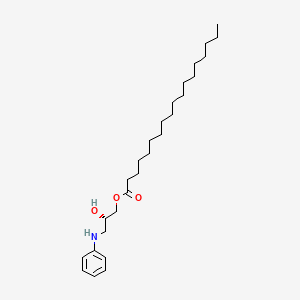
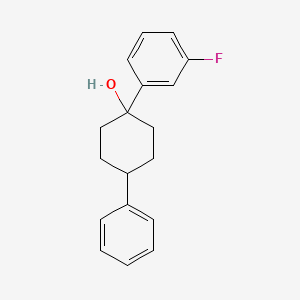
![4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide](/img/structure/B15167391.png)


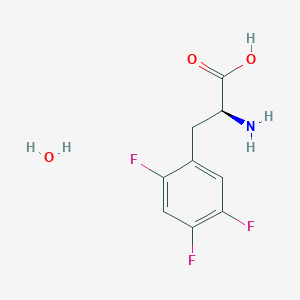
![Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1)](/img/structure/B15167419.png)

